6-Chloroimidazo[1,2-a]pyrimidine hydrobromide
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKXEFYMOVXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with α-haloketones followed by cyclization can yield the desired imidazo[1,2-a]pyrimidine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents onto the imidazo[1,2-a]pyrimidine core.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potential biological activities.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound featuring a chlorine atom at the 6th position and a hydrobromide salt form, composed of fused imidazole and pyrimidine rings. Due to its potential biological activities and uses in drug discovery, this compound is of considerable interest in medicinal chemistry.
Scientific Research Applications
This compound has found use in numerous scientific research applications:
- Medicinal Chemistry It acts as a scaffold for creating new therapeutic agents, especially for treating infectious diseases and cancer. Certain benzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized and designed as KSP and Aurora-A kinase inhibitors .
- Biological Studies It is used to study enzyme inhibition, receptor binding, and other biological processes.
- Industrial Applications It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions The chlorine atom at the 6th position can be replaced with nucleophiles like amines or thiols under appropriate conditions.
- Oxidation and Reduction The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
- Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions, like Suzuki or Heck reactions, can introduce substituents onto the imidazo[1,2-a]pyrimidine core.
Mechanism of Action
The mechanism of action of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 6-Chloroimidazo[1,2-a]pyrimidine Hydrobromide and Analogues
Key Observations :
- Core Structure Impact : The imidazo-pyrimidine core (vs. imidazo-pyridine) enhances planarity and electronic properties, influencing binding affinity in kinase inhibition .
- Substituent Effects: Chlorine at position 6 improves metabolic stability compared to bromine, as seen in antitrypanosomal activity studies . Hydrobromide salts generally exhibit higher solubility in polar solvents than hydrochloride counterparts .
Key Observations :
- The Groebke–Blackburn–Bienaymé reaction is versatile for introducing aryl/alkyl groups at position 2 of imidazo-pyrimidines .
- Suzuki-Miyaura coupling enables functionalization at position 3, critical for optimizing pharmacokinetic profiles .
Table 3: Antituberculosis and Kinase Inhibition Activity
Key Observations :
Biological Activity
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fused bicyclic structure comprising imidazole and pyrimidine rings, with a chlorine substituent at the 6th position. Its applications span various fields, including enzyme inhibition, receptor binding studies, and drug discovery.
The compound's chemical structure allows it to participate in various reactions, such as:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation and Reduction : It can undergo redox reactions using agents like hydrogen peroxide.
- Cross-Coupling Reactions : It can be modified through palladium-catalyzed reactions to produce derivatives with diverse biological activities.
Biological Activity
This compound has been studied for its effects on several biological targets:
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation of enzyme activity is crucial for developing therapeutic agents targeting diseases like cancer and infectious diseases .
Receptor Binding
The compound has shown potential in receptor binding studies, which are essential for understanding its pharmacological profile. Its interaction with various receptors can lead to significant biological effects, including modulation of cellular signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antiplasmodial Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit antiplasmodial properties. Specific modifications to the core structure enhanced efficacy against Plasmodium species, indicating that similar derivatives of 6-chloroimidazo[1,2-a]pyrimidine could yield promising results in treating malaria .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit kinases involved in cancer progression. In vitro assays revealed that certain derivatives showed selective inhibition profiles against specific kinases, suggesting a pathway for developing targeted cancer therapies .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine | Lacks pyrimidine ring | Different enzyme inhibition profile |
| 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine | Contains bromomethyl group | Altered reactivity and potential applications |
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. By inhibiting enzyme activity or modulating receptor function, the compound can influence critical cellular processes.
Q & A
Q. What are the primary synthetic routes for 6-chloroimidazo[1,2-a]pyrimidine hydrobromide?
Methodological Answer: Two main approaches are documented:
- Route 1 (Halohydrin Method): React 2-aminopyrimidine with ethylene halohydrin (bromo or chloro), followed by treatment with thionyl chloride and hydrobromic acid to yield dihydroimidazo[1,2-a]pyrimidine intermediates, which are subsequently brominated .
- Route 2 (One-Pot Biginelli Synthesis): Use a three-component reaction involving 2-aminobenzimidazole, aldehydes, and ethyl 3-oxo hexanoate under fusion conditions with dimethylformamide as a catalyst. This method offers shorter reaction times and higher yields (up to 85%) .
Key Considerations:
- Route 1 requires careful control of halogenation steps to avoid over-bromination.
- Route 2 simplifies purification but may require optimization of aldehyde substituents for diverse derivatives.
Q. What spectroscopic and analytical techniques are essential for characterizing 6-chloroimidazo[1,2-a]pyrimidine derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., C₆H₆ClN₃ for the base compound) .
- Multidimensional NMR (¹H, ¹³C, 2D-COSY): Resolves overlapping signals in aromatic regions and confirms substitution patterns. For example, ¹H NMR of 6-chloro derivatives shows distinct downfield shifts at C5/C7 positions due to electron-withdrawing effects .
- X-ray Crystallography: Validates regiochemistry and hydrogen-bonding networks, as demonstrated for 8-amino-6-bromo analogues .
Practical Tip: Combine HRMS with elemental analysis to verify purity, especially for halogen-rich derivatives.
Advanced Research Questions
Q. How can regioselective functionalization be achieved at specific positions of the imidazo[1,2-a]pyrimidine core?
Methodological Answer:
- C5 Lithiation: Use TMPLi (2.2 equiv.) at −40°C for 10 minutes to selectively deprotonate C5. Quench with iodine or electrophiles (e.g., aldehydes) to introduce substituents .
- C8 Functionalization: Employ Pd-PEPPSI-iPr₂ catalysts (5 mol%) for Suzuki-Miyaura cross-coupling with aryl/alkyl boronic acids, achieving yields up to 98% .
- Role of Additives: LiCl coordinates to N1, stabilizing chelated intermediates and directing metalation to C2 or C8 (e.g., in Grignard additions) .
Q. What strategies mitigate instability of intermediates during functionalization?
Methodological Answer:
- Oxidation of Dihydro Intermediates: Treat partially saturated intermediates (e.g., dihydroimidazo[1,2-a]pyrazine 26a ) with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to stabilize aromatic systems, improving yields (37–78%) .
- In Situ Trapping: For reactive organomagnesium intermediates, quench immediately with water or electrophiles (e.g., PhSO₂SPh) to prevent decomposition .
Challenge: Alkyl-substituted intermediates (e.g., 27d–e ) may require low-temperature storage (−20°C) to prevent degradation.
Q. How do computational methods rationalize experimental outcomes in functionalization?
Methodological Answer:
- DFT Calculations: Model coordination effects of LiCl on N1, predicting preferential metalation at C2 or C8 due to chelation stabilization (e.g., intermediate 17 in Scheme 6) .
- Reaction Pathway Simulations: Compare activation energies for cross-coupling (Pd-PEPPSI vs. PdCl₂) to explain higher yields with sterically hindered catalysts .
Case Study: DFT analysis of Pd-PEPPSI-iPr₂ showed lower transition-state energy for C–C bond formation, correlating with experimental yields >90% .
Q. What are the challenges in synthesizing heterocyclic-substituted derivatives (e.g., oxadiazoles)?
Methodological Answer:
- Stepwise Cyclization: React 6-chloroimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal, followed by hydroxylamine hydrochloride, to form 1,2,4-oxadiazoles. Yields drop to 33–82% due to competing side reactions .
- Protecting Groups: Use trifluoroacetic anhydride to activate intermediates for nucleophilic substitution, minimizing hydrolysis of sensitive esters .
Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 15 minutes vs. 1 hour) and improves regiocontrol .
Q. How to resolve contradictions in reported synthetic yields for cross-coupling reactions?
Methodological Answer:
- Catalyst Screening: Compare Pd-PEPPSI-iPr₂ (98% yield) with traditional PdCl₂ (≤60%) to identify steric and electronic effects .
- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance solubility of organozinc reagents, critical for high-yield couplings (e.g., 21c/d in Scheme 7) .
Critical Analysis: Lower yields in early studies (e.g., 40% for lithiation) may stem from suboptimal electrophile stoichiometry or quenching protocols .
Q. What methodologies confirm the regiochemistry of substitution reactions?
Methodological Answer:
- Isotopic Labeling: Introduce deuterium at suspected reaction sites (e.g., C5 vs. C8) and track via ²H NMR .
- NOE Correlations: Use 2D-NOESY to identify spatial proximity of substituents in crowded regions (e.g., 8-aryl vs. 6-chloro positions) .
Example: X-ray data for 6-bromo-2-(4-nitrophenyl) derivatives confirmed exclusive substitution at C2 via N–H⋯N hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
